molecular formula C26H22N2 B3069534 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline CAS No. 99094-20-9

4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline

Cat. No. B3069534
CAS RN: 99094-20-9
M. Wt: 362.5 g/mol
InChI Key: FZIHVNZJLMYTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4’-(1,2-Diphenylethene-1,2-diyl)dianiline” is a chemical compound with the CAS Number: 99094-20-9 . It has a molecular weight of 362.47 and its IUPAC name is (E)-4,4’- (1,2-diphenylethene-1,2-diyl)dianiline . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C26H22N2/c27-23-15-11-21 (12-16-23)25 (19-7-3-1-4-8-19)26 (20-9-5-2-6-10-20)22-13-17-24 (28)18-14-22/h1-18H,27-28H2/b26-25+ . This indicates the presence of two nitrogen atoms, 26 carbon atoms, and 22 hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 362.47 . The compound has a high XLogP3-AA value of 6.6, indicating that it is highly lipophilic . It has two hydrogen bond donors and two hydrogen bond acceptors .

Scientific Research Applications

Chemosensor Development

Fluorescent Materials for Sensing Formaldehyde (FA)

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It is known to be a synthetic intermediate of aggregation-induced emission (aie) dye , which suggests that its targets could be various biological structures that can be visualized using AIE dyes.

Mode of Action

The compound interacts with its targets by exhibiting an aggregation-induced emission (AIE) feature . This means that the compound becomes highly luminescent when aggregated, allowing it to be used in the detection and imaging of various biological structures.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role as an AIE dye . When aggregated, the compound becomes highly luminescent, allowing for the visualization of various biological structures. This can be particularly useful in research and diagnostic applications where precise imaging is required.

properties

IUPAC Name

4-[2-(4-aminophenyl)-1,2-diphenylethenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H,27-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZIHVNZJLMYTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10706960
Record name 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99094-20-9
Record name 4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10706960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Reactant of Route 2
Reactant of Route 2
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Reactant of Route 3
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Reactant of Route 4
Reactant of Route 4
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Reactant of Route 5
Reactant of Route 5
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline
Reactant of Route 6
Reactant of Route 6
4,4'-(1,2-Diphenylethene-1,2-diyl)dianiline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.